molecular formula C11H16O4 B6141523 [5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-yl]methanol

[5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-yl]methanol

Cat. No.: B6141523
M. Wt: 212.24 g/mol
InChI Key: YKAFXJZVYUOEIY-UHFFFAOYSA-N
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Description

[5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-yl]methanol is an organic compound that features a furan ring and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-yl]methanol typically involves the formation of the furan ring followed by the construction of the dioxane ring. One common method for synthesizing furans is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones . The dioxane ring can be formed through the cyclization of diols and triols in the presence of catalysts such as gold nanoparticles .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as gold nanoparticles supported on titanium dioxide, can enhance the efficiency of the cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

[5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Palladium catalysts and mild oxidizing agents such as hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products

    Oxidation: Furanones.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of various biological processes .

Medicine

In medicine, derivatives of this compound have potential therapeutic applications. They can be explored for their antimicrobial, anti-inflammatory, and anticancer properties .

Industry

In the industrial sector, this compound can be used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .

Mechanism of Action

The mechanism of action of [5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-yl]methanol involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the dioxane ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-yl]methanol is unique due to the presence of both a furan ring and a dioxane ring in its structure. This dual-ring system provides a combination of chemical reactivity and structural stability that is not found in many other compounds .

Properties

IUPAC Name

[5-ethyl-2-(furan-2-yl)-1,3-dioxan-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-2-11(6-12)7-14-10(15-8-11)9-4-3-5-13-9/h3-5,10,12H,2,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAFXJZVYUOEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC(OC1)C2=CC=CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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